
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is a conjugated diene with unique structural features It contains three chlorine atoms, a nitro group, and a methyl group attached to a pentadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene typically involves the chlorination of 4-methyl-3-nitropenta-1,3-diene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can react with electrophiles, such as halogens or hydrogen halides, leading to the formation of addition products.
Oxidation: Oxidative cleavage of the double bonds can yield carbonyl compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Electrophilic Addition: Reagents like bromine or hydrogen chloride are commonly used under mild conditions.
Oxidation: Ozone (O3) or other strong oxidizing agents can be employed.
Reduction: Catalytic hydrogenation or metal hydrides are typical reducing agents.
Major Products
Electrophilic Addition: 1,2-dichloro-4-methyl-3-nitropentane and 1,4-dichloro-4-methyl-3-nitropentane.
Oxidation: Aldehydes or ketones, depending on the reaction conditions.
Reduction: 1,1,2-Trichloro-4-methyl-3-aminopenta-1,3-diene.
科学的研究の応用
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene involves its interaction with molecular targets through electrophilic addition and substitution reactions. The presence of electron-withdrawing groups, such as chlorine and nitro groups, enhances its reactivity towards nucleophiles. The compound can form stable intermediates, which further react to yield various products.
類似化合物との比較
Similar Compounds
- 1,1,2-Trichloro-4-methyl-3-nitrobutane
- 1,1,2-Trichloro-4-methyl-3-nitrohexane
- 1,1,2-Trichloro-4-methyl-3-nitro-2-pentene
Uniqueness
1,1,2-Trichloro-4-methyl-3-nitropenta-1,3-diene is unique due to its conjugated diene structure, which imparts distinct reactivity compared to its non-conjugated counterparts. The combination of chlorine and nitro groups also enhances its electrophilic nature, making it a valuable intermediate in organic synthesis.
特性
CAS番号 |
106054-93-7 |
|---|---|
分子式 |
C6H6Cl3NO2 |
分子量 |
230.5 g/mol |
IUPAC名 |
1,1,2-trichloro-4-methyl-3-nitropenta-1,3-diene |
InChI |
InChI=1S/C6H6Cl3NO2/c1-3(2)5(10(11)12)4(7)6(8)9/h1-2H3 |
InChIキー |
LTSXYPJTNOYWCM-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


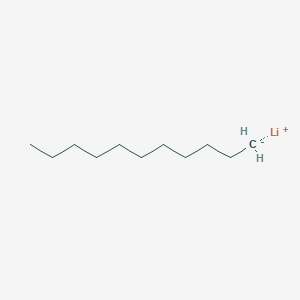
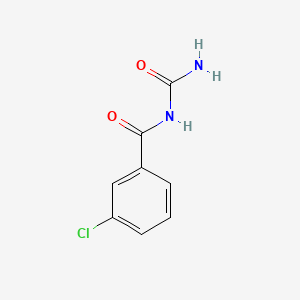
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)
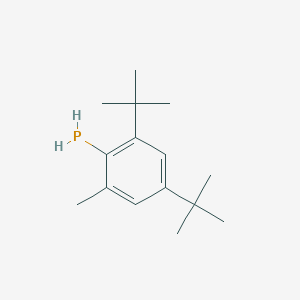
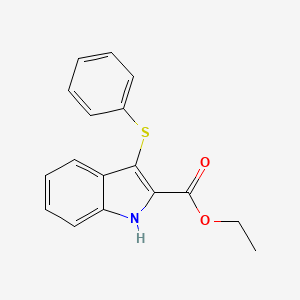

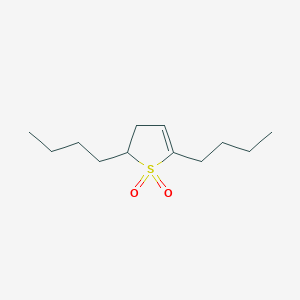
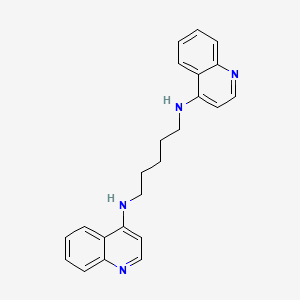
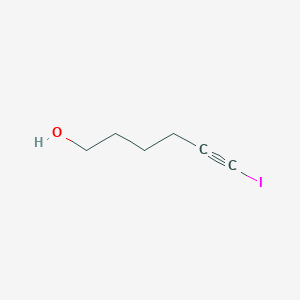
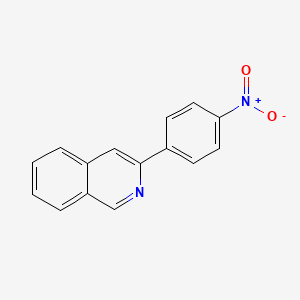
![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)

